Carbanilide, N-benzylthio-
Description
Carbanilide, also known as diphenylurea (C₁₃H₁₂N₂O), is a urea derivative with two phenyl groups attached to the nitrogen atoms of the urea core . Its structure allows for diverse chemical modifications, including the substitution of oxygen with sulfur to form thiourea analogs. N-Benzylthio-Carbanilide is a hypothetical or less-studied derivative where a benzylthio (-S-CH₂-C₆H₅) group replaces one oxygen atom in the urea moiety.
Properties
CAS No. |
3053-39-2 |
|---|---|
Molecular Formula |
C20H18N2S |
Molecular Weight |
318.4 g/mol |
IUPAC Name |
1-benzyl-1,3-diphenylthiourea |
InChI |
InChI=1S/C20H18N2S/c23-20(21-18-12-6-2-7-13-18)22(19-14-8-3-9-15-19)16-17-10-4-1-5-11-17/h1-15H,16H2,(H,21,23) |
InChI Key |
ZDBPEGOAAIRGTO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN(C2=CC=CC=C2)C(=S)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Carbanilide, N-benzylthio- can be synthesized through several synthetic routes. One common method involves the reaction of benzylthiourea with an appropriate carbonyl compound under specific reaction conditions. The reaction typically requires a catalyst and may be carried out in an organic solvent at elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of Carbanilide, N-benzylthio- involves large-scale chemical reactions using specialized equipment. The process is optimized to ensure high yield and purity of the final product. Safety measures and environmental regulations are strictly followed to minimize any potential hazards.
Chemical Reactions Analysis
Types of Reactions: Carbanilide, N-benzylthio- undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of Carbanilide, N-benzylthio-.
Scientific Research Applications
Carbanilide, N-benzylthio- has several scientific research applications across various fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.
Industry: It is utilized in the manufacturing of various chemical products and materials.
Mechanism of Action
The mechanism by which Carbanilide, N-benzylthio- exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to a cascade of biochemical reactions that result in its biological activity.
Comparison with Similar Compounds
Key Observations :
- Thiourea Derivatives : Replacing oxygen with sulfur (e.g., Thio Carbanilide) enhances industrial utility, such as accelerating vulcanization in rubber .
- Substituent Effects : Chlorination (Triclocarban) or nitration (4,4'-dinitrothio-Carbanilide) alters biological activity. Triclocarban amplifies androgen receptor (AR) activity at 1 μM , while nitro groups increase toxicity .
- Benzylthio Group : Hypothetically, adding a benzylthio group to Carbanilide could enhance lipophilicity (logP ~3.4 predicted for similar compounds ), affecting bioavailability and receptor interactions.
Physical and Chemical Properties
Table 2: Physicochemical Data
Key Findings :
- Melting Points : Thiourea derivatives (e.g., Di-o-tolythiourea) generally exhibit lower melting points than oxygenated Carbanilide, likely due to reduced hydrogen bonding .
- Solubility : Carbanilide’s low water solubility (0.15 mg/mL) limits its bioavailability, but hydrophobic derivatives like Triclocarban persist in biological systems .
Mechanistic Insights :
- Toxicity: Nitro-substituted derivatives (e.g., 4,4'-dinitrothio-Carbanilide) show higher acute toxicity (LD₅₀ = 439 mg/kg) compared to non-nitrated analogs .
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